molecular formula C14H15Br2N3O4 B11491135 6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione

6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11491135
M. Wt: 449.09 g/mol
InChI Key: PQRSRSOMHVJDLZ-UHFFFAOYSA-N
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Description

6-AMINO-5-BROMO-1-[2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and methoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-5-BROMO-1-[2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the bromination of precursor compounds followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-5-BROMO-1-[2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen or add hydrogen atoms.

    Substitution: Commonly involves replacing bromine atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

6-AMINO-5-BROMO-1-[2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-AMINO-5-BROMO-1-[2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-5-BROMO-1-[2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its specific combination of bromine atoms and methoxy groups, which confer unique reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H15Br2N3O4

Molecular Weight

449.09 g/mol

IUPAC Name

6-amino-5-bromo-1-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H15Br2N3O4/c1-22-9-5-7(8(15)6-10(9)23-2)3-4-19-12(17)11(16)13(20)18-14(19)21/h5-6H,3-4,17H2,1-2H3,(H,18,20,21)

InChI Key

PQRSRSOMHVJDLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C(=C(C(=O)NC2=O)Br)N)Br)OC

Origin of Product

United States

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